molecular formula C9H16ClFN2O B1485086 [3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-fluoropropyl](methyl)amine hydrochloride CAS No. 2098114-91-9

[3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-fluoropropyl](methyl)amine hydrochloride

Cat. No. B1485086
CAS RN: 2098114-91-9
M. Wt: 222.69 g/mol
InChI Key: XVHOXGPOPCWSTG-UHFFFAOYSA-N
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Description

The compound contains an oxazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one oxygen atom . The presence of the oxazole ring can contribute to various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be largely defined by the oxazole ring. The presence of different functional groups like the fluoropropyl and methylamine would further influence its structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the reactivity of the oxazole ring and the other functional groups present. The oxazole ring is aromatic and relatively stable, but can undergo reactions at the carbon adjacent to the oxygen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, the oxazole ring, and the presence of other functional groups .

Scientific Research Applications

The chemical compound "3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-fluoropropylamine hydrochloride" falls within the broader category of compounds with potential applications in various fields of scientific research. Although the specific compound was not directly found in the literature, the research on similar compounds provides insight into the possible applications of such chemicals. Below, we discuss related compounds and their applications in scientific research, focusing on their functionalities and potential uses.

Applications in Environmental Science and Technology

Amine-functionalized sorbents have shown promising results in environmental science, particularly in the removal of persistent and harmful chemicals from water supplies. A critical review by Ateia et al. (2019) highlighted the efficiency of amine-containing sorbents in controlling Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) in municipal water and wastewater treatments. These compounds' removal efficacy is attributed to electrostatic interactions, hydrophobic interactions, and sorbent morphology, suggesting that similar amine compounds could be engineered for environmental detoxification purposes (Ateia et al., 2019).

Applications in Photodynamic Therapy

Pretreatment strategies to enhance Protoporphyrin IX accumulation in photodynamic therapy (PDT) have been explored, with a focus on improving clinical outcomes through skin pretreatment. This involves using compounds that might interact with the heme biosynthetic pathway, suggesting that specific amine compounds could play a role in enhancing the effectiveness of PDT treatments for conditions like cancer (Gerritsen et al., 2008).

Applications in Pharmaceutical Research

Amine and amine-related compounds are crucial in pharmaceutical research, particularly as raw materials for synthesizing various agricultural products, pharmaceuticals, and dyes. Nazarov et al. (2021) discussed the industrial use of amino-1,2,4-triazoles, highlighting their significance in producing drugs with antimicrobial effects and cardiological benefits. This indicates the potential of specific amine compounds in drug synthesis and pharmaceutical applications (Nazarov et al., 2021).

Implications for Research and Development

The discussed applications underscore the versatility of amine compounds in scientific research, spanning environmental science, photodynamic therapy, and pharmaceutical research. While the direct applications of "3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-fluoropropylamine hydrochloride" were not detailed in the available literature, the findings related to similar compounds suggest potential research avenues. These could include environmental remediation, medical treatments, and the synthesis of new pharmaceuticals, where the unique properties of such a compound could be leveraged for innovative solutions.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the specific functional groups present. Proper handling and storage would be necessary to ensure safety .

Future Directions

The future research directions could involve further exploration of the biological activities of this compound, modifications to enhance its activity or reduce toxicity, and detailed studies of its mechanism of action .

properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-2-fluoro-N-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15FN2O.ClH/c1-6-9(7(2)13-12-6)4-8(10)5-11-3;/h8,11H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHOXGPOPCWSTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(CNC)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-fluoropropyl](methyl)amine hydrochloride
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[3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-fluoropropyl](methyl)amine hydrochloride
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[3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-fluoropropyl](methyl)amine hydrochloride
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[3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-fluoropropyl](methyl)amine hydrochloride
Reactant of Route 5
[3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-fluoropropyl](methyl)amine hydrochloride
Reactant of Route 6
[3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-fluoropropyl](methyl)amine hydrochloride

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